Perchloric acid--2,4,6-trimethylpyridine (1/1)
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Overview
Description
Perchloric acid–2,4,6-trimethylpyridine (1/1) is a compound formed by the combination of perchloric acid and 2,4,6-trimethylpyridine in a 1:1 molar ratioIt consists of a pyridine ring substituted with three methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine can be synthesized through several methods. One common method involves the Hantzsch dihydropyridine synthesis, which uses ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of 2,4,6-trimethylpyridine from Dippel’s oil .
Industrial Production Methods
Industrial production of 2,4,6-trimethylpyridine typically involves the catalytic dehydrogenation of 2,4,6-trimethylpiperidine. This process is carried out under high temperature and pressure conditions in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: It can participate in dehydrohalogenation reactions by binding the formed hydrogen halides.
Major Products
The major products formed from these reactions include 2,4,6-pyridinetricarboxylic acid and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyridine involves its ability to act as a base and nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine (lutidine): Another methyl-substituted pyridine with similar properties but different reactivity due to the position of the methyl groups.
2,3,5-Trimethylpyridine: Another isomer of trimethylpyridine with different chemical properties and applications.
Uniqueness
2,4,6-Trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to form stable complexes and participate in specific organic reactions makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
61244-34-6 |
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Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
perchloric acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
MKVHXUHDKRVIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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